molecular formula C22H15ClN2O2 B11536766 5-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione

5-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11536766
M. Wt: 374.8 g/mol
InChI Key: BLDOLSNXOICOEX-UHFFFAOYSA-N
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Description

5-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation of 4-chlorobenzaldehyde with 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the imine group, converting it into an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
  • 5-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
  • 5-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Uniqueness

The uniqueness of 5-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H15ClN2O2

Molecular Weight

374.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C22H15ClN2O2/c1-14-2-9-18(10-3-14)25-21(26)19-11-8-17(12-20(19)22(25)27)24-13-15-4-6-16(23)7-5-15/h2-13H,1H3

InChI Key

BLDOLSNXOICOEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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